molecular formula C15H15N3O2 B12127627 4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)-

4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)-

Cat. No.: B12127627
M. Wt: 269.30 g/mol
InChI Key: HCWCSDMSGDKRFJ-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)- is a heterocyclic compound with the molecular formula C15H15N3O2. This compound features a pyrimidine ring substituted with a phenyl group and a pyrrolidinyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)- typically involves the condensation of appropriate pyrimidine derivatives with phenyl and pyrrolidinyl substituents. One common method involves the reaction of 4-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst to form 4-phenylpyrimidine. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the phenyl and pyrrolidinyl groups enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-piperidinyl)-: Similar structure but with a piperidine ring instead of pyrrolidine.

    4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-morpholinyl)-: Contains a morpholine ring instead of pyrrolidine.

    4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolyl)-: Features a pyrrole ring instead of pyrrolidine.

Uniqueness

4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group enhances its solubility and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

6-phenyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C15H15N3O2/c19-14(20)13-10-12(11-6-2-1-3-7-11)16-15(17-13)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2,(H,19,20)

InChI Key

HCWCSDMSGDKRFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=N2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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